beta-D-Ribofuranose 2,3,5-tribenzoate
Overview
Description
Beta-D-Ribofuranose 2,3,5-tribenzoate: is a ribose-derived compound commonly used in the synthesis of nucleosidesThis compound is characterized by its three benzoate groups attached to the ribofuranose ring, making it a valuable intermediate in organic synthesis .
Scientific Research Applications
Beta-D-Ribofuranose 2,3,5-tribenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Plays a role in the study of nucleic acid chemistry and the development of nucleotide analogs.
Medicine: Utilized in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of various biochemical reagents and intermediates
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Beta-D-Ribofuranose 2,3,5-tribenzoate plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with various enzymes and proteins involved in these processes. For instance, it serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. The benzoyl groups on this compound enhance its reactivity, facilitating efficient nucleoside synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting gene expression patterns. Additionally, this compound can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, this compound has been shown to inhibit certain glycosidases, preventing the breakdown of glycosidic bonds. This inhibition can lead to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions without causing adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleoside synthesis. It interacts with enzymes such as glycosyltransferases and kinases, influencing metabolic flux and metabolite levels. The compound can also affect the levels of intermediates in these pathways, thereby modulating overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .
Subcellular Localization
This compound is localized to various subcellular compartments, including the nucleus and cytoplasm. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranose 2,3,5-tribenzoate involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours. Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C while benzyl chloride is intermittently added. The resulting product is then isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Ribofuranose 2,3,5-tribenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding acids and alcohols.
Common Reagents and Conditions:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in the silyl-Hilbert–Johnson reaction to further react this compound.
Acids and Bases: Used for deprotection reactions to form pure artificial nucleotides.
Major Products:
Artificial Nucleotides: Formed through the silyl-Hilbert–Johnson reaction and subsequent deprotection.
Mechanism of Action
The mechanism of action of beta-D-Ribofuranose 2,3,5-tribenzoate primarily involves its role as an intermediate in nucleoside synthesis. The compound undergoes chemical transformations to form nucleosides, which are essential building blocks of nucleic acids. These nucleosides can then be incorporated into DNA or RNA, influencing various biological processes .
Comparison with Similar Compounds
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound with similar applications in nucleoside synthesis.
Alpha-D-Ribofuranose 1,3,5-tribenzoate: A related compound used in similar synthetic processes
Uniqueness: Beta-D-Ribofuranose 2,3,5-tribenzoate is unique due to its specific configuration and the presence of three benzoate groups, which make it particularly useful in the synthesis of nucleosides and nucleotides. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications .
Properties
IUPAC Name |
(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJDSXEIXFNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986908 | |
Record name | 2,3,5-Tri-O-benzoylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67525-66-0 | |
Record name | NSC18736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-Tri-O-benzoylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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